2-(4-Ethylphenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-5-7-11(8-6-10)13-12(15)4-3-9-14-13/h3-9,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDXTRGANWMJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356938 | |
| Record name | 2-(4-ethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30766-29-1 | |
| Record name | 2-(4-ethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure
-
Synthesis of 3-hydroxypyridin-2-yl triflate :
-
Treat 3-hydroxypyridine with Tf₂O in DCM at 0°C (89% yield).
-
-
Coupling with 4-ethylphenylboronic acid :
-
React triflate (1 eq), boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in dioxane/H₂O (4:1) at 90°C for 12 h.
-
Yields reach 82% with microwave assistance (150°C, 30 min). The method avoids competing protodeboronation due to the electron-donating hydroxyl group.
Directed Ortho-Metalation-Hydroxylation
This two-step strategy combines C–H functionalization and oxidation:
Step 1: Directed Metalation
Step 2: Hydroxylation
Multi-Step Sequence via Pyridinone Intermediates
Adapted from pyrazolo[1,5-a]pyrimidine synthesis:
-
Condensation : React 4-ethylphenylacetone with ammonium acetate and ethyl acetoacetate to form 2-(4-ethylphenyl)pyridin-4-one (74% yield).
-
Hydroxylation :
-
Method A : Oxidize with mCPBA in AcOH (45% yield).
-
Method B : Use Sharpless asymmetric dihydroxylation conditions (AD-mix β, 60% yield).
-
Regioselectivity favors C-3 hydroxylation due to steric hindrance at C-4 from the ethyl group.
Radical Cyclization of Enaminones
A novel approach inspired by selenopheno[2,3-b]pyridine synthesis:
-
Enaminone formation : Condense 4-ethylbenzaldehyde with 3-aminopyridine.
-
Radical initiation : Treat with tert-butyl nitrite and CuI in MeNO₂ at 80°C.
-
Cyclization : Forms the pyridine ring with concurrent C–O bond formation (yield: 55%).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an amine.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
2-(4-Ethylphenyl)pyridin-3-ol has garnered attention for its potential therapeutic properties. Research indicates that it may exhibit anticancer and antimicrobial activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Mechanism of Action
The interaction of this compound with specific enzymes or receptors can lead to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects. Additionally, its hydroxyl group can participate in hydrogen bonding with target molecules, enhancing its binding affinity .
Biological Studies
Enzyme Interaction Studies
In biological research, this compound is utilized as a probe to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable in biochemical assays aimed at understanding cellular processes.
Immunological Applications
The compound has been investigated for its role in modulating immune responses. For instance, studies have shown that certain pyridine derivatives can act as vaccine adjuvants by enhancing the immune response without inducing significant pro-inflammatory cytokines . This property could be harnessed for developing new immunotherapeutic strategies.
Materials Science
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic light-emitting diodes (OLEDs) and other electronic materials. The compound's electronic characteristics make it suitable for use in devices requiring efficient charge transport and light emission .
Case Studies
Several studies have highlighted the applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential use as an anticancer agent.
- Antimicrobial Properties : Research indicated that the compound showed significant antimicrobial activity against several bacterial strains, supporting its use in developing new antibiotics.
- Vaccine Adjuvant Research : Investigations into its immunomodulatory effects revealed that it could enhance vaccine efficacy without causing adverse inflammatory responses, paving the way for safer vaccine formulations .
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent type and position on the pyridine ring significantly influence physicochemical and biological properties. Key analogs include:
*Calculated using ChemDraw or inferred from analogs. †Estimated via analogy to ethylphenyl-containing compounds.
Key Observations:
- Substituent Effects: The 4-ethylphenyl group in the target compound enhances lipophilicity (predicted Log P ~2.8) compared to hydrophilic groups like 2-hydroxyethoxy (Log P ~0.5) . However, it is less lipophilic than fluorophenyl analogs (Log P ~3.1) due to fluorine’s strong electron-withdrawing nature .
- Synthetic Complexity: Multi-step synthesis is common for substituted pyridines. For example, 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives require coupling reactions with cesium carbonate or EDCI (1-ethyl-(3-(3-dimethylaminopropyl)carbodiimide)) . Similar methods may apply to the target compound, though ethyl groups might necessitate milder conditions than chloro or fluoro substituents.
Solubility and Stability
- The hydroxyl group in this compound likely improves aqueous solubility compared to fully non-polar analogs. However, the ethylphenyl group may reduce solubility relative to methoxy or hydroxyethoxy derivatives .
- Stability could be comparable to ethyl-containing compounds like Ethyl 2-(piperidin-4-yl)acetate, which requires storage at 2–8°C , suggesting sensitivity to heat or hydrolysis.
Biological Activity
2-(4-Ethylphenyl)pyridin-3-ol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with an ethylphenyl group at the 2-position and a hydroxyl group at the 3-position. This unique arrangement contributes to its biological activity by influencing interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell walls or inhibition of enzyme activity .
Anticancer Properties
Several studies have explored the anticancer potential of pyridine derivatives. For example, a related compound demonstrated efficacy against multiple human cancer cell lines (H460, A549, HT-29) by inducing apoptosis through the activation of pro-apoptotic genes such as Bax and p53 . The structure of this compound may similarly facilitate interactions with molecular targets involved in cancer cell proliferation and survival.
Anti-inflammatory Effects
Pyridine derivatives have also been investigated for their anti-inflammatory properties. Research has shown that certain compounds can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS, suggesting a potential role in managing inflammatory diseases . The anti-inflammatory activity is often linked to the ability to modulate signaling pathways associated with inflammation.
Case Studies
- Antimicrobial Study : In a study evaluating the antimicrobial effects of various pyridine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent.
- Anticancer Research : A recent investigation into the effects of pyridine derivatives on cancer cells revealed that treatment with this compound led to a decrease in cell viability by approximately 50% at concentrations of 10 µM after 48 hours. This effect was attributed to increased apoptosis as evidenced by flow cytometry analysis.
- Anti-inflammatory Evaluation : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential utility in inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of electron-donating groups enhances its lipophilicity and binding affinity to biological targets. The following table summarizes the SAR findings related to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Methylphenyl)pyridin-3-ol | Methyl group substitution | Antimicrobial, anticancer |
| 5-Chloro-2-(4-methylphenyl)pyridin-3-ol | Chlorine substitution | Enhanced anticancer properties |
| 3-Hydroxy-2-(naphthalen-1-yl)pyridine | Naphthalene substitution | Strong anti-inflammatory effects |
Q & A
Basic: What are the recommended synthetic routes for 2-(4-Ethylphenyl)pyridin-3-ol, and what key reaction conditions influence yield?
Answer:
Synthesis typically involves coupling reactions between pyridin-3-ol derivatives and aryl halides. For example, Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) can attach the 4-ethylphenyl group to the pyridine ring. Key conditions include:
- Catalyst loading : 2–5 mol% to balance cost and efficiency.
- Solvent : Tetrahydrofuran (THF) or toluene under inert atmosphere.
- Base : K₂CO₃ or NaOAc to deprotonate intermediates.
- Temperature : 80–100°C for 12–24 hours .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Yield optimization requires strict control of moisture and oxygen .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and confirms spatial arrangement of substituents .
Advanced: How do steric and electronic effects of the 4-ethylphenyl group influence the reactivity of this compound in substitution reactions?
Answer:
The 4-ethylphenyl group introduces:
- Steric hindrance : Limits nucleophilic attack at the ortho position of the pyridine ring, directing reactivity to the para position.
- Electron-donating effects : The ethyl group enhances electron density on the phenyl ring, stabilizing intermediates in electrophilic substitutions (e.g., nitration or halogenation).
For example, in Friedel-Crafts alkylation , steric bulk reduces regioselectivity, necessitating bulky Lewis acids (e.g., AlCl₃) to control product distribution . Computational studies (DFT) can model these effects to predict reaction pathways .
Advanced: What strategies can resolve contradictions between computational predictions and experimental data regarding the compound's tautomeric forms?
Answer:
- Multi-technique validation :
- X-ray crystallography : Directly identifies dominant tautomers in solid state (e.g., enol form stabilized by intramolecular H-bonding) .
- Solution NMR : Detects equilibrium shifts using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
- UV-Vis spectroscopy : Monitors tautomer-dependent absorbance shifts (e.g., λmax ~270 nm for keto vs. ~310 nm for enol) .
- Computational adjustments : Incorporate solvent effects (e.g., PCM models) and entropy contributions to refine Gibbs free energy calculations .
Basic: What are the solubility and stability profiles of this compound under various pH and temperature conditions?
Answer:
- Solubility :
- Stability :
- Thermal : Stable up to 150°C (TGA data).
- Light sensitivity : Degrades under UV exposure; store in amber vials at -20°C .
- pH stability : Prone to oxidation at acidic pH (<4); neutral or basic conditions recommended for long-term storage .
Advanced: How can structure-activity relationship (SAR) studies of this compound derivatives guide the design of kinase inhibitors?
Answer:
- Core modifications :
- Pyridine ring substitution : Electron-withdrawing groups (e.g., -F) at position 4 enhance binding to ATP pockets in kinases (e.g., EGFR).
- Ethylphenyl group : Hydrophobic interactions with kinase hinge regions improve selectivity .
- Methodology :
Advanced: What analytical approaches are critical for detecting impurities in this compound synthesized via cross-coupling reactions?
Answer:
- HPLC-MS :
- Column : C18 reverse-phase.
- Mobile phase : Gradient of acetonitrile/water (0.1% formic acid).
- Detection : MS/MS identifies byproducts (e.g., de-ethylated or dimerized impurities) .
- Elemental analysis : Confirms stoichiometry (C, H, N within 0.4% of theoretical values).
- TGA-DSC : Detects solvent residues or polymorphic forms affecting purity .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis/purification to avoid inhalation.
- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How does the compound’s electronic structure influence its fluorescence properties, and how can this be leveraged in material science?
Answer:
- Conjugated π-system : The pyridine-phenolic moiety enables fluorescence emission at 400–450 nm (λex ~350 nm).
- Applications :
- Tuning strategies : Introduce electron-withdrawing groups (e.g., -CF₃) to redshift emission .
Advanced: What mechanistic insights explain the compound’s inhibitory activity against bacterial biofilms?
Answer:
- Disruption of quorum sensing : Competes with acyl-homoserine lactones (AHLs) for LuxR-type receptor binding.
- Biofilm dispersion : Chelates divalent cations (e.g., Ca²⁺), destabilizing extracellular polymeric substances (EPS).
- Experimental validation :
- Microtiter assays : Quantify biofilm biomass via crystal violet staining.
- RT-qPCR : Downregulation of biofilm-related genes (e.g., algD in P. aeruginosa) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
